N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This specific compound is characterized by its unique molecular structure, which includes a chloro-substituted indole moiety and a methoxy-substituted indole moiety, linked via a propanamide group. The compound is currently classified as an experimental small molecule with no approved therapeutic use.
The compound can be identified by its Chemical Abstracts Service (CAS) number 1324094-47-4. It falls under the category of organic compounds, specifically within the subclass of indoles and their derivatives. Indole derivatives have been extensively studied for their potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves several steps:
These synthetic methods are essential for obtaining sufficient quantities of the compound for research purposes.
The molecular formula of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is . Its molecular weight is approximately 398.8 g/mol. The structure features:
The structural representation can be derived from its SMILES notation: COc1ccc2nnc(CCC(=O)NCCc3c[nH]c4ccc(Cl)cc34)n2n1 .
The compound may undergo various chemical reactions typical for amides and indoles, including:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.
The physical properties of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide include:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide has potential applications in several fields:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: